

Application Notes and Protocols for Catestatin Enzyme-Linked Immunosorbent Assay (ELISA)

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Catestatin, a 21-amino acid peptide derived from the cleavage of Chromogranin A (CgA), is a crucial pleiotropic peptide involved in a myriad of physiological processes.[1][2] It was initially identified as a potent inhibitor of catecholamine release, acting as an autocrine negative-feedback regulator.[1][3] Emerging research has unveiled its multifaceted roles in cardiovascular function, immune modulation, and metabolic homeostasis.[1][4] Catestatin's influence extends to inhibiting inflammation, preventing atherosclerosis, and regulating the production of various cytokines.[4] Given its diverse biological functions, the accurate quantification of Catestatin in biological samples is paramount for advancing research in areas such as hypertension, heart failure, diabetes, and inflammatory diseases.[1]

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the quantitative determination of **Catestatin** in various biological matrices, including serum, plasma, and cell culture supernatants.[5][6][7] This document provides a detailed protocol for a sandwich ELISA for **Catestatin**, along with application notes and a summary of quantitative data from relevant studies.

Principle of the Assay

The **Catestatin** ELISA is a sandwich immunoassay. The microplate wells are pre-coated with a monoclonal antibody specific for **Catestatin**.[7][8] When samples or standards are added to the



wells, the **Catestatin** present binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A biotin-conjugated antibody specific for **Catestatin** is then added, which binds to the captured **Catestatin**, forming a sandwich. After another wash step, avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.[6] A final wash removes any unbound avidin-enzyme reagent. A substrate solution (TMB) is then added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of **Catestatin** bound in the initial step.[8][9] The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured at 450 nm.[5][7] The concentration of **Catestatin** in the samples is determined by comparing their OD values to a standard curve.[5]

Data Presentation

The following tables summarize quantitative data for **Catestatin** levels in human subjects from various studies, as determined by ELISA. These values can serve as a reference for researchers.

Table 1: Serum Catestatin Levels in Cardiovascular Conditions



Condition	Patient Group	Catestatin Concentration (ng/mL)	Reference
Atrial Fibrillation	AF Patients	14.11 (10.21–26.02) (median, IQR)	[10]
Healthy Controls	10.93 (5.70–20.01) (median, IQR)	[10]	
AF with EHRA score ≤ 3	10.98 (8.38–20.91) (median, IQR)	[10]	_
AF with EHRA score 4	17.56 (12.80–40.35) (median, IQR)	[10]	_
Acutely Decompensated Heart Failure	HFrEF	7.74 ± 5.64 (mean ± SD)	[11]
HFmrEF	5.75 ± 4.19 (mean ± SD)	[11]	
HFpEF	5.35 ± 2.77 (mean ± SD)	[11]	
Acute Pulmonary Embolism	Patients	27.3 ± 5.7 (mean ± SD)	[12]
Healthy Individuals	17.5 ± 6.1 (mean ± SD)	[12]	

Table 2: Serum Catestatin Levels in Other Conditions



Condition	Patient Group	Catestatin Concentration (ng/mL)	Reference
Adrenal Incidentalomas	Al Patients	6.5 (4.9-37) (median, IQR)	[13]
Controls	4.5 (3.5 – 28) (median, IQR)	[13]	
With Metabolic Syndrome	5.2 (3.9- 6.9) (median, IQR)	[13]	
Without Metabolic Syndrome	25.7 (5.8-115) (median, IQR)	[13]	_
COVID-19 (Non-critical)	Patients	8.91 ± 7.00 (mean ± SD)	[14]
SOFA < 3	7.25 ± 3.66 (mean ± SD)	[14]	_
SOFA >= 3	11.05 ± 9.52 (mean ± SD)	[14]	_

Experimental Protocols Materials and Reagents

- Catestatin ELISA Kit (containing pre-coated 96-well plate, standards, biotin-conjugated antibody, HRP-avidin, wash buffer, substrate, and stop solution)[2][6]
- Microplate reader capable of measuring absorbance at 450 nm[5]
- Precision pipettes and disposable tips[5]
- Distilled or deionized water[5]
- Absorbent paper[5]
- Vortex mixer



Tubes for sample and standard dilutions[2]

Sample Collection and Preparation

- Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.[5][6] Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][6] Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C.[6]
- Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.[5]
- Urine: Collect the first morning urine (mid-stream) in a sterile container. Centrifuge to remove particulate matter. Assay immediately or aliquot and store at ≤ -20°C.[5]
- Saliva: Collect saliva using a collection device. Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove particulates. Assay immediately or store samples in aliquots at ≤ -20°C.[5]

Assay Procedure

- Reagent Preparation: Bring all reagents and samples to room temperature before use.[6] Prepare working solutions of standards, wash buffer, biotin-conjugated antibody, and HRP-avidin according to the kit manufacturer's instructions.[6]
- Standard and Sample Addition: Determine the number of wells to be used. Add 100 μL of each standard, blank (sample diluent), and sample to the appropriate wells.[5][6] It is recommended to run all standards and samples in duplicate.[6]
- Incubation: Cover the plate with an adhesive strip and incubate for 2 hours at 37°C.
- Washing: Aspirate the liquid from each well. Wash each well with ~300 μL of 1x Wash Buffer.
 Repeat the wash process for a total of 3 washes.[5] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.[7]



- Biotin-Conjugated Antibody Addition: Add 100 μL of the working solution of Biotin-conjugated Antibody to each well.[6]
- Incubation: Cover the plate with a new adhesive strip and incubate for 1 hour at 37°C.[6]
- Washing: Repeat the aspiration and wash step as in step 4.[6]
- HRP-Avidin Addition: Add 100 μL of the working solution of HRP-Avidin to each well.[6]
- Incubation: Cover the plate with a new adhesive strip and incubate for 1 hour at 37°C.[6]
- Washing: Repeat the aspiration and wash step, but for a total of 5 washes.
- Substrate Addition: Add 90 μL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C, protected from light.[6]
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color in the wells should change from blue to yellow.[6]
- Read Plate: Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.[6]

Data Analysis

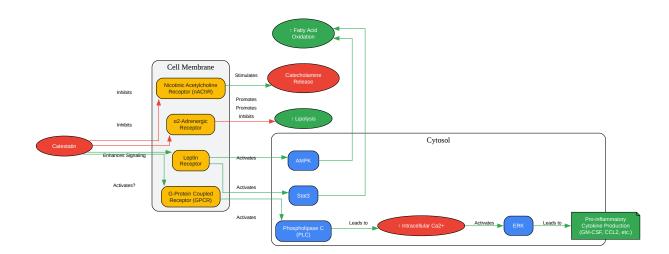
- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Subtract the average OD of the blank from the average OD of all other wells.
- Create a standard curve by plotting the mean OD for each standard on the y-axis against the
 concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
 [2]
- Use the standard curve to determine the concentration of **Catestatin** in the samples.
- If samples were diluted, multiply the determined concentration by the dilution factor.

Mandatory Visualizations

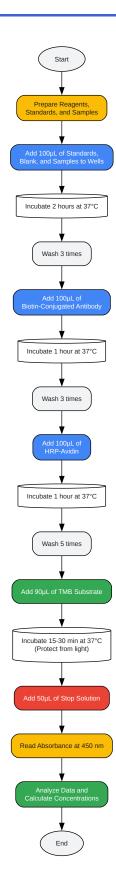


Catestatin Signaling Pathways









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